(4-Allylmorpholin-2-yl)methanamine dihydrochloride
Description
(4-Allylmorpholin-2-yl)methanamine dihydrochloride is a morpholine-derived compound featuring an allyl substituent at the 4-position of the morpholine ring and a primary amine group at the 2-position, stabilized as a dihydrochloride salt. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks, with the amine group enabling further functionalization for drug discovery . The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for synthetic and pharmacological applications.
Properties
IUPAC Name |
(4-prop-2-enylmorpholin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-3-10-4-5-11-8(6-9)7-10;;/h2,8H,1,3-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDQBIQOGKSMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Allylmorpholin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the morpholine derivative is treated with an allyl halide under basic conditions.
Attachment of the Methanamine Group:
Formation of the Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Allylmorpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Saturated morpholine derivatives.
Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Allylmorpholin-2-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Allylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The allyl group allows the compound to interact with enzymes and receptors through covalent bonding or non-covalent interactions. The methanamine group can form hydrogen bonds with target proteins, enhancing binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key parameters of (4-Allylmorpholin-2-yl)methanamine dihydrochloride and its analogs:
*Assumed molecular formula based on structural analysis.
Key Comparative Insights
Substituent Effects
- Allyl vs.
Salt Form and Solubility
- Dihydrochloride salts (target compound and ) generally exhibit higher aqueous solubility than hydrochloride salts (), which is critical for bioavailability in drug formulations .
Functional Group Reactivity
- The sulfonyl chloride group in confers high reactivity, making it a preferred intermediate for synthesizing sulfonamides or sulfonate esters, unlike the primary amine in the target compound .
Stereochemical Considerations
- The stereospecific methyl group in may influence binding affinity in chiral environments, a factor absent in the non-stereospecific target compound .
Biological Activity
(4-Allylmorpholin-2-yl)methanamine dihydrochloride, with CAS number 141815-17-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄Cl₂N₂O
- Molecular Weight : 225.13 g/mol
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 141815-17-0 |
| Molecular Weight | 225.13 g/mol |
| Appearance | White crystalline powder |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system, potentially influencing serotonin and dopamine pathways. The compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors, altering their activity.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonin reuptake inhibition.
- Anxiolytic Properties : Preliminary data indicate potential anxiolytic effects, which could be beneficial in treating anxiety disorders.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration.
Study 1: Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in rodent models. The results showed a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity.
Study 2: Neuroprotective Properties
Research conducted at a leading university explored the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| (4-Benzylmorpholin-2-yl)methanamine | Receptor modulation | Antidepressant, anxiolytic |
| (4-Methylmorpholin-2-yl)methanamine | Enzyme inhibition | Neuroprotective, anti-inflammatory |
| (4-Allylphenylmorpholine) | Neurotransmitter modulation | Analgesic, sedative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
